S-(Trimethylsilyl) ethanethioate

Description

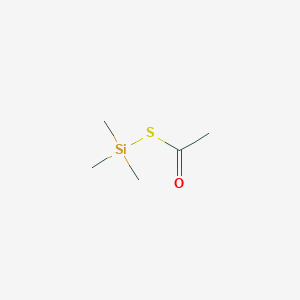

S-(Trimethylsilyl) ethanethioate (structure: CH₃C(O)S-Si(CH₃)₃) is a sulfur-containing organosilicon compound characterized by a thioester group linked to a trimethylsilyl moiety. These analogs share key functional groups (thioester and silyl) but differ in substituent topology, which influences their reactivity, stability, and applications in fields like polymer chemistry and molecular electronics .

Properties

CAS No. |

59579-30-5 |

|---|---|

Molecular Formula |

C5H12OSSi |

Molecular Weight |

148.30 g/mol |

IUPAC Name |

S-trimethylsilyl ethanethioate |

InChI |

InChI=1S/C5H12OSSi/c1-5(6)7-8(2,3)4/h1-4H3 |

InChI Key |

REYSWKJZGWACND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)S[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Rearrangement of Trimethylsilyl Ketones: Trimethylsilyl ketones can be prepared by reacting trimethylsilyl methyl magnesium chloride with anhydrides or by reacting diazomethane with α-silyl ketones.

Silylation of Alcohols: Trimethylsilyl ethers can be synthesized by silylation of alcohols using trimethylsilyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for S-(Trimethylsilyl) ethanethioate typically involve large-scale silylation reactions using readily available reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(Trimethylsilyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.

Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Tris(trimethylsilyl)silane is commonly used for radical reductions.

Substitution: Reagents like trimethylsilyl chloride and bases such as sodium hydride are used for silylation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiol derivatives.

Substitution: Various silyl ethers and substituted ethanethioates.

Scientific Research Applications

Chemistry:

Radical Reactions: S-(Trimethylsilyl) ethanethioate is used in radical reactions due to its ability to stabilize radical intermediates.

Protecting Groups: The trimethylsilyl group serves as a protecting group for hydroxyl and carboxyl groups during chemical synthesis.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which S-(Trimethylsilyl) ethanethioate exerts its effects involves the stabilization of radical intermediates through the trimethylsilyl group. This stabilization allows for efficient radical reactions and reductions under mild conditions. The molecular targets and pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-(Trimethylsilyl) ethanethioate analogs documented in the evidence, focusing on synthesis, structural features, and applications.

Table 1: Key Properties of this compound Analogs

Limitations and Challenges

- S-(4-Ethynyl-phenyl) ethanethioate : The ethynyl group’s susceptibility to side reactions (e.g., Glaser coupling) during synthesis necessitates stringent anhydrous conditions .

- S-(4-(Trimethylsilyl)propyl) ethanethioate : While stable, its longer alkyl chain may reduce reactivity in certain coupling reactions compared to shorter-chain analogs.

Broader Context of Silylated Thioesters in Research

The evidence highlights the versatility of silylated thioesters in diverse applications:

- Polymer Chemistry : S-(4-(Trimethylsilyl)propyl) ethanethioate derivatives serve as chain-transfer agents (CTAs) in RAFT polymerization, enabling precise control over polymer molecular weight .

- Molecular Electronics: S-(4-Ethynyl-phenyl) ethanethioate acts as an anchor group for norbornadiene-based molecular wires, enhancing electronic communication between electrodes .

- Analytical Chemistry : Trimethylsilyl ethers/esters (e.g., in ) are widely used in GC/MS for volatile derivative analysis, though these lack the thioester functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.